p-Chlorophenyl chloromethyl sulfone

Description

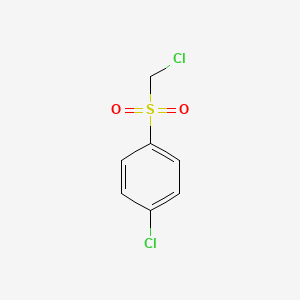

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOGOJANGOKVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208154 | |

| Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-04-4 | |

| Record name | 1-Chloro-4-[(chloromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauseto-Neu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-[(chloromethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorophenyl chloromethyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5L6B8BQ2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on p-Chlorophenyl Chloromethyl Sulfone: Navigating Data Scarcity

Chemical Structure and Identifiers

p-Chlorophenyl chloromethyl sulfone, systematically named 1-chloro-4-((chloromethyl)sulfonyl)benzene, is a halogenated aromatic sulfone. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the para-position and a chloromethyl sulfonyl group.

Chemical Structure:

(Where Ph represents a benzene ring)

Key Identifiers:

-

Systematic Name: 1-chloro-4-((chloromethyl)sulfonyl)benzene

-

Common Name: this compound

-

CAS Number: 5943-04-4[1]

-

Molecular Formula: C₇H₆Cl₂O₂S

Physicochemical Properties: A Data Gap

As of late 2025, specific, experimentally determined quantitative properties for this compound, such as melting point, boiling point, and solubility, are not reported in readily accessible scientific literature. To provide a frame of reference, the properties of several closely related sulfone compounds are presented in the table below. It is crucial to note that these values are not for this compound and should be used with caution as they are for different chemical entities.

Table 1: Comparative Physicochemical Properties of Related Sulfone Compounds

| Property | Chloromethyl phenyl sulfone | p-Chlorophenyl methyl sulfone | Bis(p-chlorophenyl) sulfone |

| CAS Number | 7205-98-3[2] | 98-57-7 | 80-00-2 |

| Molecular Formula | C₇H₇ClO₂S[2] | C₇H₇ClO₂S | C₁₂H₈Cl₂O₂S |

| Molecular Weight | 190.65 g/mol [2] | 190.64 g/mol [3] | 287.16 g/mol |

| Melting Point | 51-53 °C[2] | 98 °C[3] | 148-151 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Synthesis and Experimental Protocols: Limited Information

Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a study on the "Transformations of trichloromethyl-4-chlorophenyl sulfone" outlines a multi-step synthesis starting from 4-chlorobenzene.[4] This process involves chlorosulfonation, reduction to a sulfinyl salt, and subsequent reaction to form a trichloromethyl sulfone derivative.[4] While not a direct protocol for the target molecule, it suggests a potential synthetic pathway that could be adapted.

A general synthetic approach for analogous sulfones often involves the oxidation of a corresponding sulfide. For instance, the synthesis of bis(4-chlorophenyl) sulfone can be achieved through the oxidation of bis(4-chlorophenyl) sulfide.[5]

Hypothetical Synthetic Workflow:

Below is a generalized workflow for the synthesis of an aryl chloromethyl sulfone, which could theoretically be adapted for this compound. This diagram is for illustrative purposes only as a specific protocol for the target compound is not available.

References

An In-Depth Technical Guide to the Synthesis of p-Chlorophenyl Chloromethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-chlorophenyl chloromethyl sulfone, a valuable intermediate in the development of novel pharmaceutical compounds. This document details the most common and effective synthetic route, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the p-chlorophenylsulfonylmethyl moiety into target molecules. This functional group can modulate the physicochemical and pharmacological properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to biological targets. An efficient and well-characterized synthesis is therefore crucial for its application in drug discovery and development programs.

The most reliable and scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-chlorophenyl methyl sulfone. The subsequent step is a selective monochlorination of the methyl group to yield the final product.

Synthetic Pathway

The overall synthetic scheme is presented below. The first step is the formation of 4-chlorophenyl methyl sulfone from sodium 4-chlorobenzenesulfinate. The second step is the free-radical chlorination of the methyl group to afford this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of 4-Chlorophenyl Methyl Sulfone

| Parameter | Value | Reference |

| Yield | 89.2% | |

| Melting Point | 96°C | |

| Molecular Formula | C₇H₇ClO₂S | |

| Molecular Weight | 190.65 g/mol |

Table 2: Properties of this compound

| Parameter | Value |

| Molecular Formula | C₇H₇Cl₂O₂S |

| Molecular Weight | 225.09 g/mol |

| Appearance | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of 4-Chlorophenyl Methyl Sulfone

This procedure is adapted from a patented method and provides a high yield of the desired intermediate.

Workflow:

Materials:

-

Aqueous solution of sodium 4-chlorobenzenesulfinate (pH 7.5-8.0)

-

Dimethyl sulfate

-

25% Aqueous ammonia

-

Water

Procedure:

-

An aqueous solution of sodium 4-chlorobenzenesulfinate (pH 7.5-8.0), previously clarified by filtration at 60-70°C to remove any 4,4'-dichlorodiphenyl sulfone, is placed in a reaction vessel.

-

The solution is maintained at 60°C with continuous stirring.

-

Dimethyl sulfate (160 parts) is added dropwise to the solution over a period of 60 minutes.

-

The reaction mixture is stirred for an additional hour at 60°C.

-

Any excess dimethyl sulfate is carefully neutralized by the addition of 20 parts of 25% aqueous ammonia.

-

The mixture is then allowed to cool, which will cause the product to precipitate.

-

The solid precipitate is collected by filtration.

-

The collected solid is washed with water and dried under vacuum at 60°C to yield 170 parts of 4-chlorophenyl methyl sulfone.

Step 2: Synthesis of this compound

This procedure is a general method for the free-radical chlorination of aryl methyl sulfones.

Workflow:

Materials:

-

4-Chlorophenyl methyl sulfone

-

Sulfuryl chloride (SO₂Cl₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Dibenzoyl peroxide or another suitable radical initiator

-

UV lamp

Procedure:

-

In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 4-chlorophenyl methyl sulfone in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide.

-

Heat the mixture to reflux.

-

While irradiating the reaction mixture with a UV lamp, add sulfuryl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux and to control the evolution of hydrogen chloride and sulfur dioxide gases, which should be vented through a scrubber.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the monochlorinated product and minimize the formation of dichlorinated byproducts.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Applications in Drug Development

The this compound is a versatile reagent in drug discovery. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the p-chlorophenyl sulfone moiety to a variety of molecular scaffolds. This can be particularly useful in:

-

Structure-Activity Relationship (SAR) Studies: Rapidly generating analogs of a lead compound to probe the importance of the sulfone group and the chloro-substituted aromatic ring for biological activity.

-

Improving Pharmacokinetic Properties: The introduction of the p-chlorophenyl sulfone group can alter the lipophilicity and metabolic profile of a drug candidate, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

-

Covalent Inhibitors: The reactive chloromethyl group can be designed to form a covalent bond with a specific nucleophilic residue in a biological target, leading to potent and long-lasting inhibition.

Safety Considerations

-

Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Sulfuryl chloride is corrosive and a strong lachrymator. It reacts violently with water. All manipulations should be carried out in a fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Alternative solvents should be considered where possible.

-

The chlorination reaction produces hydrogen chloride and sulfur dioxide gases, which are corrosive and toxic. The reaction apparatus must be equipped with a gas scrubber to neutralize these byproducts.

-

UV radiation is harmful to the eyes and skin. Proper shielding should be used during photochemical reactions.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking these procedures in the laboratory.

An In-depth Technical Guide on the Core Mechanism of Action: p-Chlorophenyl Chloromethyl Sulfone

Disclaimer: Publicly available scientific literature lacks a definitively established and detailed mechanism of action for p-chlorophenyl chloromethyl sulfone. This guide, therefore, presents a hypothesized mechanism based on the known chemical reactivity of its functional groups and the biological activities of structurally analogous compounds. The experimental protocols and quantitative data are based on standard methodologies used to investigate similar compounds and should be considered illustrative.

Executive Summary

This compound is a synthetic organosulfur compound. While its precise biological targets and signaling pathways have not been extensively characterized in published research, its chemical structure suggests a likely mechanism of action centered on its reactivity as an alkylating agent. The presence of a chloromethyl sulfone group points towards covalent modification of biological macromolecules as a primary mode of inducing a biological response. This guide will explore this hypothesized mechanism, drawing parallels from related sulfone-containing compounds and outlining the experimental approaches required for its validation.

Hypothesized Mechanism of Action: Covalent Inhibition via Alkylation

The core of the proposed mechanism of action for this compound is its function as an electrophile that can covalently modify nucleophilic residues in biological molecules, particularly proteins.

The chloromethyl group (-CH₂Cl) is an effective electrophile, and the strongly electron-withdrawing sulfone group (-SO₂-) further activates the carbon atom, making it highly susceptible to nucleophilic attack. This chemical feature allows the compound to act as an alkylating agent.

Key Biological Nucleophiles:

-

Cysteine residues: The thiol group (-SH) in cysteine is a potent nucleophile at physiological pH.

-

Histidine residues: The imidazole ring of histidine can also act as a nucleophile.

-

Lysine residues: The primary amine (-NH₂) in the side chain of lysine is another potential target.

Covalent modification of these amino acid residues within a protein can lead to:

-

Enzyme Inhibition: If the modification occurs at or near the active site of an enzyme, it can block substrate binding or interfere with the catalytic mechanism, leading to irreversible inhibition.

-

Disruption of Protein-Protein Interactions: Modification of residues at an interface can prevent or alter the formation of protein complexes.

-

Alteration of Protein Conformation: The addition of the this compound moiety can induce conformational changes that affect protein function.

Supporting Evidence from Analogous Compounds

Research on related compounds provides circumstantial support for this hypothesis:

-

Aryl Methyl Sulfones as COX Inhibitors: Certain aryl methyl sulfones have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.[1]

-

Pesticidal Activity of Halogenomethylsulfonyl Derivatives: Aromatic compounds containing halogenomethylsulfonyl groups are known to exhibit herbicidal and fungicidal activity.[2] For instance, some trichloromethylsulfonyl compounds are thought to target pyruvate kinase.[2]

-

Reactivity of the Chloromethyl Sulfone Group: The chloromethyl sulfone moiety is a known reactive group in organic synthesis, readily undergoing nucleophilic substitution reactions.

Potential Signaling Pathways Affected

Based on the hypothesized mechanism of irreversible enzyme inhibition, this compound could potentially impact a wide range of signaling pathways. The specific pathways would depend on the protein targets with which it preferentially reacts. For example, if it were to target kinases, it could disrupt phosphorylation cascades central to cell growth, differentiation, and apoptosis. If it were to inhibit proteases, it could interfere with protein turnover and signaling peptide processing.

The diagram below illustrates a hypothetical signaling pathway where this compound inhibits a key kinase (Kinase B), thereby preventing the downstream activation of a transcription factor and subsequent gene expression.

Quantitative Data (Illustrative)

As no specific quantitative data for this compound's mechanism of action is available, the following table illustrates the types of data that would be generated to characterize its activity against a hypothetical enzyme target (e.g., "Target X Kinase").

| Parameter | Value | Description |

| IC₅₀ | 1.5 µM | Concentration of the compound required to inhibit 50% of Target X Kinase activity in a competitive assay. |

| k_inact | 0.05 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. |

| K_I | 10 µM | The concentration of the inhibitor that gives half the maximal rate of inactivation. |

| Binding Affinity (K_d) | 5 µM | The equilibrium dissociation constant, indicating the affinity of the initial non-covalent binding to the target. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to investigate and validate the hypothesized mechanism of action.

Enzyme Inhibition Assay (Illustrative Example: Target X Kinase)

Objective: To determine if this compound inhibits the activity of a specific enzyme and to quantify its potency (IC₅₀).

Materials:

-

Recombinant human Target X Kinase

-

Specific peptide substrate for Target X Kinase

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.

-

Add 10 µL of a solution containing the peptide substrate and ATP in assay buffer.

-

Initiate the reaction by adding 5 µL of Target X Kinase in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm that this compound covalently binds to the target protein and to identify the specific amino acid residue(s) that are modified.

Materials:

-

Purified Target X Kinase

-

This compound

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Trypsin (for protein digestion)

-

Dithiothreitol (DTT) and iodoacetamide (for reduction and alkylation of disulfide bonds)

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Incubate Target X Kinase with a molar excess (e.g., 10-fold) of this compound at 37°C for 2 hours. A control sample with vehicle (DMSO) is run in parallel.

-

Remove excess, unbound inhibitor by dialysis or using a desalting column.

-

Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin overnight at 37°C.

-

Analyze the resulting peptide mixture using LC-MS/MS.

-

Search the MS/MS data against the protein sequence of Target X Kinase, including a variable modification corresponding to the mass of the p-chlorophenyl methyl sulfone moiety on nucleophilic residues (Cys, His, Lys).

-

Identify the peptide(s) containing the mass shift and analyze the MS/MS fragmentation pattern to confirm the site of modification.

The workflow for this experimental protocol is depicted in the diagram below.

Toxicology Summary of a Related Compound: p-Chlorophenyl Methyl Sulfone

-

Acute Toxicity: LD₅₀ values were determined in mice and rats.[3]

-

Irritation: Mild skin irritation was observed in rabbits, but no eye irritation was induced.[3]

-

Mutagenicity: The compound was not found to be mutagenic in the Ames assay.[3]

-

Pathology: Pathological changes, including hepatic megalocytosis and necrosis, were observed in both mice and rats.[3]

It is crucial to note that the presence of the chloromethyl group in this compound would likely confer significantly different and potentially higher toxicity due to its alkylating potential.

Conclusion

The mechanism of action of this compound most likely involves its function as an alkylating agent, leading to the covalent modification and irreversible inhibition of protein targets. This hypothesis is grounded in the chemical reactivity of the chloromethyl sulfone moiety. Definitive confirmation of this mechanism, the identification of its specific biological targets, and the elucidation of the affected signaling pathways require further rigorous experimental investigation using methodologies such as those outlined in this guide. The development of a comprehensive understanding of its biological activity will be essential for any future consideration of this compound in research or development.

References

Spectroscopic Analysis of p-Chlorophenyl Chloromethyl Sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chlorophenyl chloromethyl sulfone, with the chemical name 1-chloro-4-(chloromethylsulfonyl)benzene, is a sulfone derivative of significant interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its bifunctional nature, featuring a reactive chloromethyl group and a substituted aromatic ring, makes it a versatile building block. This technical guide provides a summary of the available spectroscopic data for this compound, essential for its unambiguous identification and characterization. Despite a thorough search of scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound remains elusive. This document outlines the expected spectroscopic characteristics based on its structure and provides a general methodology for acquiring such data.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its reactivity and spectroscopic signature.

Structure:

Key Features:

-

Aromatic Ring: A para-substituted chlorophenyl group. The electron-withdrawing nature of both the chlorine atom and the sulfonyl group influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.

-

Sulfonyl Group (SO2): This functional group is characterized by strong, distinct stretching vibrations in infrared (IR) spectroscopy.

-

Chloromethyl Group (CH2Cl): The methylene protons adjacent to the sulfonyl group and the chlorine atom are expected to have a characteristic chemical shift in ¹H NMR and are reactive sites for nucleophilic substitution.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following tables outline the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | 7.8 - 8.0 | Doublet | Aromatic protons ortho to the sulfonyl group. |

| 7.5 - 7.7 | Doublet | Aromatic protons meta to the sulfonyl group. | |

| 4.5 - 5.0 | Singlet | Methylene protons of the chloromethyl group. | |

| ¹³C NMR | 138 - 142 | Singlet | Quaternary aromatic carbon attached to the sulfonyl group. |

| 135 - 138 | Singlet | Quaternary aromatic carbon attached to the chlorine atom. | |

| 129 - 131 | Singlet | Aromatic CH carbons. | |

| 128 - 130 | Singlet | Aromatic CH carbons. | |

| 55 - 65 | Singlet | Carbon of the chloromethyl group. |

Predicted data is based on empirical calculations and data from analogous compounds. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) Asymmetric Stretch | 1320 - 1350 | Strong |

| Sulfonyl (SO₂) Symmetric Stretch | 1140 - 1160 | Strong |

| C-Cl (Aromatic) Stretch | 1080 - 1100 | Medium |

| C-H (Aromatic) Stretch | 3050 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2920 - 3000 | Medium |

| C-Cl (Aliphatic) Stretch | 700 - 800 | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Fragments

| m/z | Proposed Fragment |

| [M]+• | Molecular ion peak |

| [M-CH₂Cl]+ | Loss of the chloromethyl group |

| [M-Cl]+ | Loss of a chlorine atom |

| [C₆H₄ClSO₂]+ | p-Chlorophenylsulfonyl cation |

| [C₆H₄Cl]+ | Chlorophenyl cation |

The isotopic pattern due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Experimental Protocols for Spectroscopic Analysis

To obtain definitive spectroscopic data for this compound, the following standard experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While this compound is a compound of synthetic importance, publicly available, experimentally verified spectroscopic data (NMR, IR, and MS) is currently lacking. This guide provides a foundational understanding of its expected spectroscopic properties based on its chemical structure. For researchers working with this compound, the experimental protocols outlined herein provide a clear path for obtaining the necessary data for its rigorous characterization. The acquisition and publication of this data would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to the Physical and Chemical Properties of p-Chlorophenyl Chloromethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for p-chlorophenyl chloromethyl sulfone (CAS No. 5943-04-4) is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound and its structurally related analogs: chloromethyl phenyl sulfone, p-chlorophenyl methyl sulfone, and 4-chlorophenyl phenyl sulfone. All data for analogous compounds are clearly identified.

Introduction

This compound, with the IUPAC name 1-chloro-4-((chloromethyl)sulfonyl)benzene, is a sulfone compound of interest in organic synthesis and potentially in the development of new chemical entities. Its bifunctional nature, possessing both an electrophilic chloromethyl group and a substituted aromatic ring, makes it a versatile intermediate for introducing the p-chlorophenylsulfonylmethyl moiety into various molecular scaffolds. This guide summarizes its known and inferred physical and chemical properties, provides potential synthetic protocols, and outlines its likely reactivity.

Physical and Chemical Properties

Quantitative data for this compound and its analogs are summarized in the tables below for easy comparison.

Table 1: Identifiers and Molecular Properties

| Property | This compound | Chloromethyl Phenyl Sulfone | p-Chlorophenyl Methyl Sulfone | 4-Chlorophenyl Phenyl Sulfone |

| CAS Number | 5943-04-4[1][2][3] | 7205-98-3[4][5] | 98-57-7 | 80-00-2[6][7][8] |

| Molecular Formula | C₇H₆Cl₂O₂S[1] | C₇H₇ClO₂S[5] | C₇H₇ClO₂S | C₁₂H₉ClO₂S[6] |

| Molecular Weight | 225.09 g/mol [9] | 190.65 g/mol [5] | 190.64 g/mol [10][11][12] | 252.72 g/mol |

| IUPAC Name | 1-chloro-4-((chloromethyl)sulfonyl)benzene[1][2] | chloromethylsulfonylbenzene[5] | 1-chloro-4-(methylsulfonyl)benzene | 1-chloro-4-(phenylsulfonyl)benzene |

| Synonyms | Chloromethyl p-chlorophenyl sulfone[3] | Phenyl chloromethyl sulfone[5] | Sulphenone[8] |

Table 2: Physical Properties

| Property | This compound | Chloromethyl Phenyl Sulfone | p-Chlorophenyl Methyl Sulfone | 4-Chlorophenyl Phenyl Sulfone |

| Melting Point | No data available | 51-53 °C[4][13] | 96-100 °C | 90-94 °C[6][7] |

| Boiling Point | No data available | 130 °C @ 1 mmHg[4][5] | No data available | 402.8 °C @ 760 mmHg[6] |

| Density | No data available | ~1.3 g/cm³[5] | No data available | 1.331 g/cm³[6] |

| Appearance | No data available | White to off-white crystalline powder[5] | Off-white powder | Solid[6] |

| Solubility | No data available | Soluble in methanol[4] | No data available | Acetone: 74.4 g/100mL (20°C)[6][7] |

Table 3: Spectral Data

| Spectrum Type | This compound | Chloromethyl Phenyl Sulfone | p-Chlorophenyl Methyl Sulfone |

| ¹H NMR | No data available | Available from chemical suppliers[14] | Available from spectral databases[10] |

| IR | No data available | Available from chemical suppliers[14] | Available from spectral databases[11] |

| Mass Spec | No data available | Available from chemical suppliers[14] | Predicted data available[12] |

Experimental Protocols

Proposed Synthesis of this compound

3.1.1. Preparation of Sodium p-Chlorophenylsulfinate

Sodium p-chlorophenylsulfinate is a key intermediate. It can be prepared by the reduction of p-chlorobenzenesulfonyl chloride.

-

Materials: p-Chlorobenzenesulfonyl chloride, sodium sulfite, sodium bicarbonate, water, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.

-

Add p-chlorobenzenesulfonyl chloride to the solution.

-

Heat the mixture with stirring. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water under reduced pressure.

-

Extract the residue with ethanol and recrystallize to obtain pure sodium p-chlorophenylsulfinate.[15]

-

3.1.2. Synthesis of this compound

-

Materials: Sodium p-chlorophenylsulfinate, a chloromethylating agent (e.g., bromochloromethane or formaldehyde/HCl), a suitable solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve sodium p-chlorophenylsulfinate in the chosen solvent in a round-bottom flask equipped with a stirrer and a condenser.

-

Add the chloromethylating agent to the solution.

-

Heat the reaction mixture. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Analytical Methods

Standard analytical techniques can be employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure. The chloromethyl group should exhibit a characteristic singlet in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands characteristic of the sulfone group (typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and provide fragmentation patterns useful for structural elucidation.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

General Reactivity Workflow

The primary reactivity of this compound is expected to be nucleophilic substitution at the chloromethyl carbon.

References

- 1. 5943-04-4 | CAS DataBase [chemicalbook.com]

- 2. 1-chloro-4-[(chloromethyl)sulphonyl]benzene | 5943-04-4 [chemicalbook.com]

- 3. 5943-04-4(Benzene,1-chloro-4-[(chloromethyl)sulfonyl]-) | Kuujia.com [it.kuujia.com]

- 4. CHLOROMETHYL PHENYL SULFONE CAS#: 7205-98-3 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chlorophenyl phenyl sulfone|lookchem [lookchem.com]

- 7. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]

- 8. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]

- 9. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. PubChemLite - 4-chlorophenyl methyl sulfone (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 13. Chloromethyl phenyl sulfone = 97 7205-98-3 [sigmaaldrich.com]

- 14. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum [chemicalbook.com]

- 15. Sodium 4-chlorobenzenesulfinate | C6H4ClNaO2S | CID 23664783 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sulfone-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in the development of therapeutic agents. Its unique electronic and structural properties confer a wide range of biological activities, making sulfone-containing compounds a subject of intense research in medicinal chemistry. This technical guide provides an in-depth overview of the diverse pharmacological effects of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Sulfone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected sulfone-containing compounds, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiourea Derivatives | Compound 10 | MOLT-3 (Leukemia) | 1.20 | [1] |

| Compound 13 | HuCCA-1 (Cholangiocarcinoma) | 14.47 | [1][2] | |

| Compound 14 | HepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast) | 1.50 - 16.67 | [1][2] | |

| Compound 22 | T47D (Breast) | 7.10 | [1][2] | |

| Styryl Sulfones | Compound 7k | HT-29 (Colon) | Induces 51% tumor growth inhibition in mice at 400 mg/kg | [3] |

| Heteroaryl Styryl Sulfones | Compound 14f | A2780 (Ovarian) | Potent activity with minimal toxicity to normal cells | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sulfone compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the sulfone compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

For decades, sulfone-based drugs, most notably dapsone, have been pivotal in the treatment of infectious diseases like leprosy. Modern research continues to explore novel sulfone derivatives for their broad-spectrum antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that prevents visible growth of a microorganism, for selected sulfone derivatives.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Vinyl Sulfones | (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Staphylococcus aureus | 1.875 | [5][6] |

| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | MRSA USA300 | 3.75 | [5][6] | |

| Sulfonamide Derivatives | Sulfonamide derivative I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [7] |

| Sulfonamide derivative II | Staphylococcus aureus (clinical isolates) | 32 - 512 | [7] | |

| Sulfonamide derivative III | Staphylococcus aureus (clinical isolates) | 32 - 512 | [7] | |

| 1,2,3-Triazole-containing Disulfone | Dapsone-derived biscompound | Escherichia coli | 40 | [8] |

| Dapsone-derived biscompound | Pseudomonas aeruginosa | 40 | [8] | |

| Dapsone-derived biscompound | Klebsiella pneumoniae | 40 | [8] | |

| Dapsone-derived biscompound | Staphylococcus aureus | 50 | [8] | |

| Dapsone-derived biscompound | Bacillus subtilis | 40 | [8] | |

| Dapsone-derived biscompound | Listeria monocytogenes | 40 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sulfone compound stock solution (in DMSO)

-

Bacterial/fungal inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the sulfone compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Sulfone-containing compounds have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Quantitative Anti-inflammatory Activity Data

The following table shows the inhibitory concentrations (IC₅₀) of selected sulfone derivatives against the production of inflammatory mediators.

| Compound Class | Compound | Mediator | Cell Line | IC₅₀ (µM) | Reference | |---|---|---|---|---| | (Z, E)-Ajoene and Sulfonyl Analogs | (Z)-Ajoene | NO | RAW 264.7 | 1.9 |[9] | | | (Z)-Ajoene | PGE₂ | RAW 264.7 | 1.1 |[9] | | 4-Sulfonyloxy/alkoxy Benzoxazolones | Compound 2h | NO | RAW 264.7 | 17.67 |[10] | | | Compound 2h | IL-1β | RAW 264.7 | 20.07 |[10] | | | Compound 2h | IL-6 | RAW 264.7 | 8.61 |[10] |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production in Macrophages

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Sulfone compound stock solution

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the sulfone compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells (cells only, cells with LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.

Neuroprotective Activity

Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's. Certain sulfone derivatives have shown promising neuroprotective effects by activating cellular defense mechanisms.

Quantitative Neuroprotective Activity Data

The table below provides data on the neuroprotective effects of specific sulfone compounds.

| Compound Class | Compound | Assay | Cell Line | EC₅₀ (µM) | Reference | |---|---|---|---|---| | Styryl Sulfones | Compound 4d | Protection against MPP⁺-induced neurotoxicity | Mesencephalic neurons | ~5 |[11] |

Key Signaling Pathways in Neuroprotection

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stresses and inflammatory cytokines and plays a crucial role in inflammation and apoptosis.[8][12][13] Some styryl sulfone compounds have been shown to inhibit the activation of the p38 MAPK pathway, thereby reducing neuroinflammation and subsequent neuronal cell death.

Caption: p38 MAPK signaling pathway and the inhibitory action of styryl sulfones.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[14] Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Some sulfone compounds can induce the nuclear translocation of Nrf2, leading to the upregulation of protective enzymes.

Caption: Nrf2-ARE signaling pathway activated by sulfone compounds.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the detection of Nrf2 in nuclear and cytoplasmic fractions to assess its translocation.

Materials:

-

Cell line (e.g., SH-SY5Y)

-

Sulfone compound

-

Cell lysis buffer for cytoplasmic and nuclear fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation: Treat cells with the sulfone compound for a specified time. Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts according to a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot with antibodies against Lamin B (nuclear marker) and GAPDH (cytoplasmic marker) to verify the purity of the fractions.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: An increase in the Nrf2 band intensity in the nuclear fraction compared to the control indicates nuclear translocation.

Synthesis of Bioactive Sulfone Compounds

The synthesis of sulfone-containing molecules often involves the oxidation of precursor sulfides or the reaction of sulfinates with electrophiles.

General Synthesis Protocol for Styryl Sulfones

A common route for the synthesis of (E)-styryl aryl sulfones involves the condensation of an arylsulfonylacetic acid with an aromatic aldehyde.

Materials:

-

Arylsulfonylacetic acid

-

Aromatic aldehyde

-

Benzylamine (catalyst)

-

Glacial acetic acid (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Dilute hydrochloric acid

Procedure:

-

Reaction Setup: A mixture of the appropriate arylsulfonylacetic acid (1 mmol), an aromatic aldehyde (1 mmol), and benzylamine (1 mL) is refluxed in glacial acetic acid (10 mL) for 2 hours.

-

Work-up: After cooling, diethyl ether is added to the reaction mixture. The ethereal layer is washed successively with saturated solutions of sodium bicarbonate and sodium bisulfite, followed by dilute hydrochloric acid and water.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-styryl aryl sulfone.

Conclusion

Sulfone-containing compounds represent a versatile and highly valuable scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their therapeutic potential. The continued exploration of their mechanisms of action and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and more effective sulfone-based drugs for a wide range of diseases. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. scispace.com [scispace.com]

- 2. ulab360.com [ulab360.com]

- 3. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of p-Chlorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for p-chlorophenyl methyl sulfone. The information is compiled from a variety of studies to support researchers, scientists, and professionals in the field of drug development in understanding the safety profile of this compound. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes visualizations of experimental workflows.

Executive Summary

p-Chlorophenyl methyl sulfone has undergone a range of toxicological assessments, with the most comprehensive data originating from a study conducted by Thake et al. in 1979.[1][2] This compound has been evaluated for acute toxicity, dermal and ocular irritation, skin sensitization, and mutagenicity. The primary findings indicate a moderate order of acute oral toxicity in rodents. It is classified as a mild skin irritant but does not appear to cause significant eye irritation or skin sensitization.[1][3] Furthermore, p-chlorophenyl methyl sulfone was found to be non-mutagenic in the Ames bacterial mutagenesis assay.[1][3] Pathological changes observed in repeat-dose studies included effects on the liver in both rats and mice.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on p-chlorophenyl methyl sulfone.

Table 1: Acute Toxicity of p-Chlorophenyl Methyl Sulfone

| Test Type | Species | Sex | Route of Exposure | LD50 (mg/kg) |

| Acute Oral LD50 | Rat | Male | Oral | 529 |

| Acute Oral LD50 | Rat | Female | Oral | 400[3][4] |

| Acute Oral LD50 | Mouse | Male | - | - |

| Acute Oral LD50 | Mouse | Female | Oral | 606 |

| Acute Dermal Toxicity | Rat | - | Dermal | >5630 |

Data sourced from Thake et al., 1979.[1][3]

Table 2: Irritation and Sensitization Studies

| Test Type | Species | Results |

| Skin Irritation | Rabbit | Mild irritation |

| Eye Irritation | Rabbit | No irritation |

| Skin Sensitization | Guinea Pig | No unequivocal sensitization |

Data sourced from Thake et al., 1979.[1][3]

Table 3: Genotoxicity

| Assay | Test System | Results |

| Ames Test | Salmonella typhimurium | Non-mutagenic |

Data sourced from Thake et al., 1979.[1][3]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on the available documentation.

Acute Oral LD50 Study in Rodents

-

Test Species: Mice and rats.[1]

-

Methodology: The acute oral median lethal dose (LD50) was determined. While the specific guidelines followed are not explicitly stated, studies of this era typically followed protocols similar to those later standardized by organizations like the OECD. Animals were administered single oral doses of p-chlorophenyl methyl sulfone. A range of dose levels was used to establish a dose-response relationship for mortality.

-

Observation: Animals were observed for clinical signs of toxicity and mortality over a period of 14 days post-administration.

-

Endpoint: The LD50 value, the statistically estimated dose at which 50% of the test animals are expected to die, was calculated.

Acute Dermal Toxicity Study in Rats

-

Test Species: Rats.[1]

-

Methodology: The highest dosage level tested was 5630 mg/kg of body weight, applied to the skin of the animals.[1][3] The application site was typically shaved prior to substance application.

-

Observation: Animals were observed for signs of toxicity and mortality.

-

Endpoint: The study aimed to determine the dose at which death occurred. Death was only observed at the highest dose level tested.[1][3]

Skin and Eye Irritation Studies in Rabbits

-

Test Species: Rabbits.[1]

-

Methodology for Skin Irritation: A specified amount of p-chlorophenyl methyl sulfone was applied to a small patch of shaved skin on the back of the rabbits. The application site was then covered with a gauze patch. Observations for erythema and edema were made at specified intervals.

-

Methodology for Eye Irritation: A small amount of the test substance was instilled into one eye of each rabbit, with the other eye serving as a control. The eyes were then examined for signs of irritation, such as redness, swelling, and discharge, at various time points.

-

Endpoint: The degree of skin and eye irritation was scored based on a standardized scoring system. p-Chlorophenyl methyl sulfone was found to cause mild skin irritation but no eye irritation.[1][3]

Skin Sensitization Study in Guinea Pigs

-

Test Species: Guinea pigs.[1]

-

Methodology: The study likely followed a method similar to the Guinea Pig Maximization Test (GPMT) or the Buehler test. This involves an induction phase, where the animals are repeatedly exposed to the test substance, followed by a challenge phase, where a non-irritating concentration of the substance is applied to a naive skin site.

-

Endpoint: The skin reaction at the challenge site was evaluated for signs of sensitization (erythema and edema). The results indicated no unequivocal skin sensitization.[1][3]

Ames Bacterial Mutagenesis Assay

-

Test System: Various strains of Salmonella typhimurium.[1]

-

Methodology: The assay was performed to evaluate the mutagenic potential of p-chlorophenyl methyl sulfone. The bacterial strains, which are auxotrophic for histidine, were exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control would indicate mutagenic activity. p-Chlorophenyl methyl sulfone was found to be non-mutagenic in this assay.[1][3]

Visualizations

Experimental Workflow for Toxicological Evaluation

The following diagram illustrates the general workflow for the toxicological evaluation of p-chlorophenyl methyl sulfone as described in the available literature.

Caption: Workflow for the toxicological evaluation of p-chlorophenyl methyl sulfone.

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of specific information in the public domain detailing the signaling pathways or the precise molecular mechanisms of toxicity for p-chlorophenyl methyl sulfone. The observed hepatic effects in repeat-dose studies, such as megalocytosis and necrosis, suggest a potential for liver toxicity, but the underlying mechanisms have not been elucidated.[1] Further research would be necessary to identify the specific cellular and molecular targets of this compound and to understand the signaling cascades that may be involved in its toxicity.

Conclusion

The available toxicological data for p-chlorophenyl methyl sulfone provide a foundational understanding of its acute toxicity, irritation, sensitization, and mutagenic potential. The compound exhibits moderate acute oral toxicity and is a mild skin irritant. It is not an eye irritant or a skin sensitizer and is non-mutagenic in the Ames test. The primary organ of concern in repeat-dose studies appears to be the liver. This technical guide serves as a valuable resource for professionals in the field; however, it is important to note the absence of detailed mechanistic studies and data from chronic toxicity or carcinogenicity assays. For a complete safety assessment, further investigations into these areas would be required.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 4-Chlorophenyl methyl sulfone | CAS#:98-57-7 | Chemsrc [chemsrc.com]

Technical Guide: Chloromethyl Phenyl Sulfone (CAS 7205-98-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone (CAS 7205-98-3) is a versatile crystalline solid that serves as a key reagent in organic synthesis. Its utility lies primarily in its application for the synthesis of α,β-epoxy sulfones and aziridines, which are important intermediates in the development of various organic molecules.[1] This guide provides a comprehensive overview of its chemical information, synthesis, and applications, with a focus on detailed experimental protocols for laboratory use.

Chemical and Physical Properties

Chloromethyl phenyl sulfone is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | chloromethanesulfonylbenzene | |

| Synonyms | Phenyl Chloromethyl Sulfone, ((Chloromethyl)sulfonyl)benzene | [2][3] |

| CAS Number | 7205-98-3 | |

| Molecular Formula | C₇H₇ClO₂S | [2] |

| Molecular Weight | 190.65 g/mol | [2] |

| Melting Point | 51-53 °C | |

| Boiling Point | 130 °C at 1 mmHg | |

| Density | 1.336 g/cm³ (predicted) | |

| Solubility | Soluble in methanol, THF, CHCl₃, CH₂Cl₂ and most organic solvents. | |

| Appearance | White to almost white powder to crystal |

Synthesis of Chloromethyl Phenyl Sulfone

There are two primary methods for the synthesis of chloromethyl phenyl sulfone.

Synthesis from Methyl Phenyl Sulfide

This method involves the oxidation and chlorination of methyl phenyl sulfide.

-

Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add methyl phenyl sulfide (0.25 g, 2 mmol), acetonitrile (10 mL), and water (2 mL).

-

Reaction Initiation: Maintain the internal temperature of the flask at 23 °C.

-

Addition of Oxidant: Add sodium hypochlorite pentahydrate crystals (0.09 g, 4.8 mmol) in portions while stirring continuously. An exothermic reaction will cause the internal temperature to rise to approximately 28 °C before gradually decreasing.

-

Reaction Monitoring: After 3 hours, the reaction can be monitored by Gas Chromatography (GC) to check the conversion of methyl phenyl sulfide.

-

Further Oxidation: To drive the reaction to completion, continue the addition of sodium hypochlorite pentahydrate crystals (0.79 g, 4.8 mmol) and continue stirring for an additional hour. At this stage, the methyl phenyl sulfide and methyl phenyl sulfoxide should be completely consumed.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield chloromethyl phenyl sulfone.

Caption: Synthesis of Chloromethyl Phenyl Sulfone from Methyl Phenyl Sulfide.

Synthesis from Sodium Benzenesulfinate Dihydrate

A convenient method for the preparation of chloromethyl phenyl sulfone involves the reaction of sodium benzenesulfinate dihydrate with bromochloromethane.[1]

-

Reaction Setup: In a round-bottom flask, dissolve sodium benzenesulfinate dihydrate in dimethyl sulfoxide (DMSO).

-

Addition of Reagent: To the stirred solution, add bromochloromethane.

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Applications in Organic Synthesis

Chloromethyl phenyl sulfone is a valuable reagent for the synthesis of α,β-epoxy sulfones and aziridines.[1]

Synthesis of α,β-Epoxy Sulfones

The reaction of chloromethyl phenyl sulfone with aldehydes or ketones under basic conditions yields α,β-epoxy sulfones.

-

Reaction Setup: To a solution of an aldehyde or ketone and chloromethyl phenyl sulfone in a suitable solvent (e.g., a mixture of dichloromethane and aqueous sodium hydroxide), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Reaction Conditions: The reaction is stirred vigorously at room temperature.

-

Work-up and Purification: Upon completion, the layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude α,β-epoxy sulfone can be purified by column chromatography or recrystallization.

Caption: General scheme for the synthesis of α,β-epoxy sulfones.

Synthesis of Aziridines

Chloromethyl phenyl sulfone can be used in the synthesis of sulfonylated aziridines through a reaction with imines in the presence of a strong base.

-

Reaction Setup: In an inert atmosphere, a solution of an N-substituted imine in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

-

Deprotonation: A strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) is added to a solution of chloromethyl phenyl sulfone in the same solvent at low temperature to generate the corresponding carbanion.

-

Reaction with Imine: The solution of the deprotonated sulfone is then added to the imine solution.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is extracted, and the combined organic layers are dried and concentrated. The crude aziridine is purified by chromatography.

Biological Activity

Currently, there is no significant evidence to suggest that chloromethyl phenyl sulfone possesses specific biological or pharmacological activity. Its primary role is that of a synthetic intermediate. While the broader class of sulfone-containing compounds has been investigated for various biological activities, this specific molecule is not intended for direct biological applications.

Safety Information

Chloromethyl phenyl sulfone should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.

-

Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

Potential pesticidal activity of chlorophenyl sulfone derivatives

An In-Depth Technical Guide on the Potential Pesticidal Activity of Chlorophenyl Sulfone Derivatives

Abstract

Sulfone derivatives, particularly those incorporating a chlorophenyl moiety, are a significant class of compounds in the field of pesticide research.[1] Recognized for their broad spectrum of biological activities, these derivatives have been investigated for their potential as insecticides, acaricides, fungicides, and herbicides.[1][2] The sulfone group (R-S(=O)₂-R') is a key pharmacophore that contributes to the biological efficacy of these molecules.[1] This technical guide provides a comprehensive overview of the synthesis, pesticidal activity, mechanisms of action, and structure-activity relationships of chlorophenyl sulfone derivatives. It is intended for researchers and professionals engaged in the discovery and development of novel agrochemicals.

Synthesis of Chlorophenyl Sulfone Derivatives

The synthesis of chlorophenyl sulfone derivatives often involves multi-step chemical reactions. A common pathway starts from a readily available precursor like 4-chlorobenzene.[2] The synthesis can be tailored to introduce various functional groups to the aromatic ring to modulate the compound's pesticidal activity.

A representative synthetic pathway for a trichloromethyl-4-chlorophenyl sulfone derivative involves four main stages: chlorosulfonation, reduction to a sulfinyl salt, transformation with chloroform, and subsequent reaction with a natrium hypohalite.[2] Further modifications, such as nitration followed by nucleophilic aromatic substitution (SNAr) with amines or hydrazine, can be employed to generate a diverse library of derivatives.[2]

Caption: General synthetic pathway for chlorophenyl sulfone derivatives.[2]

Pesticidal Activity of Chlorophenyl Sulfone Derivatives

Chlorophenyl sulfone derivatives have demonstrated significant efficacy against a wide range of agricultural pests, including insects and mites. Their activity is typically quantified by metrics such as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀).

Insecticidal Activity

Numerous studies have highlighted the insecticidal potential of these compounds against various insect orders, particularly Lepidoptera (moths and butterflies) and Hemiptera (aphids). The introduction of different substituents allows for the fine-tuning of activity against specific pests. For instance, novel m-diamide compounds containing a sulfone group have shown excellent activity against the brown planthopper (Nilaparvata lugens).[3] Similarly, other synthesized sulfone derivatives have exhibited potent larvicidal activity against pests like the armyworm (Mythimna separata) and various Spodoptera species, in some cases exceeding the efficacy of commercial standards like fluralaner.[4][5][6]

Table 1: Summary of Insecticidal Activity Data

| Compound ID | Target Pest | Bioassay Method | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Sulfonamide 5g | Mythimna separata | Leaf-Dipping | - | Excellent Activity | [4] |

| Sulfonamide 6g | Mythimna separata | Leaf-Dipping | - | Excellent Activity | [4] |

| Sulfone C-3 | Plutella xylostella | - | Lethal Rate | 100% at 12.5 mg/L | [7] |

| Sulfone C-3 | Aphis craccivora | - | Lethal Rate | 75% at 500 mg/L | [7] |

| Sulfone W-27 | Spodoptera litura | - | LC₅₀ | 0.1205 mg/L | [6] |

| Sulfone W-29 | Spodoptera litura | - | LC₅₀ | 0.1262 mg/L | [6] |

| m-diamide 12d | Nilaparvata lugens | - | Activity | 87.32% at 100 mg/L |[3] |

Acaricidal Activity

The control of mites (Acari), such as the two-spotted spider mite (Tetranychus urticae), is another important application for this class of compounds.[8] 4-Chlorophenyl phenyl sulfone itself is known as an acaricide.[9] Studies have shown that derivatives containing sulfone or sulfoxide groups can display potent acaricidal properties, acting against both larvae and eggs.[10] The activity of some synthesized 2,4-diphenyl-1,3-oxazolines with sulfone groups has been reported to be higher than the commercial acaricide etoxazole at similar concentrations.[10]

Table 2: Summary of Acaricidal Activity Data

| Compound ID | Target Pest | Bioassay Method | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenyl phenyl sulfone | Mites | - | - | Acaricide | [9] |

| Thiosulfonate 2b | Tetranychus urticae | - | Toxicity | 5.15-fold > standard | [8] |

| Oxazoline I-4 | Tetranychus cinnabarinus | - | Activity | > Etoxazole at 2.5 mg/L | [10] |

| Oxazoline II-3 | Tetranychus cinnabarinus | - | Activity | > Etoxazole at 2.5 mg/L | [10] |

| m-diamide 10f | Tetranychus cinnabarinus | - | Activity | 100% at 10 mg/L |[3] |

Mechanism of Action

The pesticidal effects of chlorophenyl sulfone derivatives can be attributed to several mechanisms of action, primarily targeting the nervous system or energy metabolism of the pest.

One of the key mechanisms involves the disruption of mitochondrial function.[11][12] Compounds like chlorfenapyr, a related pro-insecticide, are metabolized into active forms that act as mitochondrial uncouplers. They disrupt the proton gradient across the inner mitochondrial membrane, which inhibits the synthesis of ATP, the primary energy currency of the cell. This leads to cellular energy depletion, physiological disruption, and ultimately, the death of the pest.[12]

Another proposed mechanism for some related compounds, such as fipronil (which has a sulfoxide group and is metabolized to a sulfone), is the antagonism of the gamma-aminobutyric acid (GABA) receptor.[13] By blocking the GABA-gated chloride channels in neurons, these compounds prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death.[11][13]

Caption: Potential mechanisms of action for chlorophenyl sulfone pesticides.

Structure-Activity Relationships (SAR)